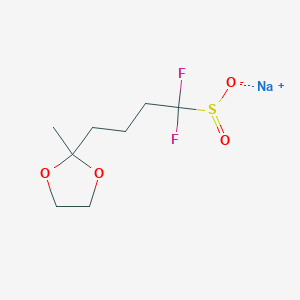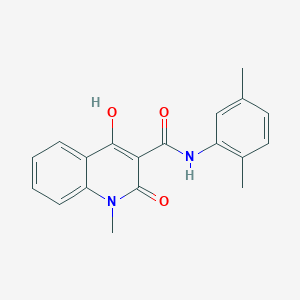
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is a chemical compound with the molecular formula C13H20O8 and a molecular weight of 304.3 g/mol . . This compound is a derivative of L-galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the hydroxyl group at position 6 is replaced by a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate typically involves the acetylation of L-galactopyranoside. The process begins with the protection of the hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of L-galactopyranoside with free hydroxyl groups.
Substitution: Formation of derivatives with various functional groups replacing the acetyl groups.
Applications De Recherche Scientifique
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the compound can undergo enzymatic hydrolysis to release L-galactopyranoside, which participates in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl α-L-Fucopyranoside: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl β-L-Fucopyranoside: Another isomer with a different spatial arrangement of atoms.
Uniqueness
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
67576-78-7 |
|---|---|
Formule moléculaire |
C13H20O8 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12-,13?/m0/s1 |
Clé InChI |
RTVWBDNQHISFHI-YTGWKCMESA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



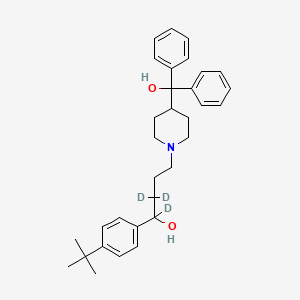
![D-[3-2H]Glucose](/img/structure/B12057919.png)

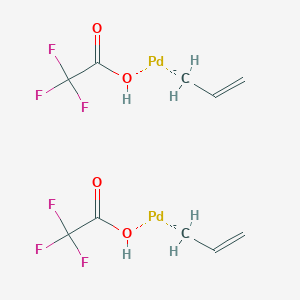
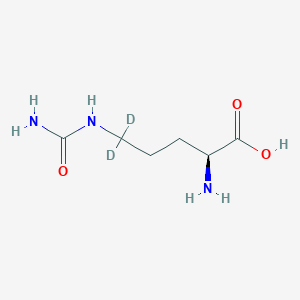

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)


![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)
